Bacteriocin leucocin A is a ribosomally synthesized antimicrobial peptide produced by the lactic acid bacterium Leuconostoc gelidum UAL 187, which was isolated from vacuum-packaged meat. Bacteriocins are a class of antimicrobial peptides that inhibit the growth of closely related bacterial strains, making them significant in food preservation and safety. Leucocin A specifically targets certain pathogenic bacteria, contributing to its potential applications in food technology and medicine.
Leucocin A is classified as a class II bacteriocin, which are known for their heat stability and resistance to low pH environments. These bacteriocins are typically small, cationic peptides that exhibit a broad spectrum of antimicrobial activity against various Gram-positive bacteria. The source of leucocin A, Leuconostoc gelidum UAL 187, is notable for its role in the fermentation process and its ability to produce this bacteriocin under specific conditions.
The synthesis of leucocin A involves several steps:
The molecular weight of leucocin A has been determined to be approximately 3,930.3 Da, with a calculated molecular weight based on its amino acid composition being around 3,932.3 Da. The peptide comprises 37 amino acids, which contribute to its bioactivity and stability under various conditions.
The activity of leucocin A can be affected by various chemical reactions:
Leucocin A exerts its antimicrobial effects primarily through:
The precise mechanism may involve binding to specific receptors on bacterial surfaces or directly penetrating cell membranes .
Leucocin A has several scientific applications:
Leucocin A was first isolated in 1991 from Leuconostoc gelidum UAL187, a lactic acid bacterium (LAB) strain found on refrigerated meat. This discovery highlighted the role of Leuconostoc species as ecological sentinels in protein-rich food ecosystems [6] [9]. Taxonomic analysis revealed that leucocin A production is plasmid-encoded, with genetic determinants transferable among related LAB species via conjugation and recombination events. This horizontal gene transfer explains its identification in strains of Leuconostoc carnosum and Leuconostoc mesenteroides from fermented vegetables (e.g., kimchi, sauerkraut) and dairy products [2] [6]. The initial purification of leucocin A employed ammonium sulfate precipitation and reverse-phase HPLC, revealing a 37-amino-acid peptide with two disulfide bonds—a structural hallmark critical to its function [6] [9].
Table 1: Taxonomic Sources of Leucocin A
Producer Strain | Isolation Source | Genetic Locus |
---|---|---|
Leuconostoc gelidum UAL187 | Refrigerated meat | Plasmid pUAL187 |
Leuconostoc carnosum 4010 | Fermented sausages | Chromosomal |
Leuconostoc mesenteroides TA33a | Kimchi | Plasmid pTA33a |
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